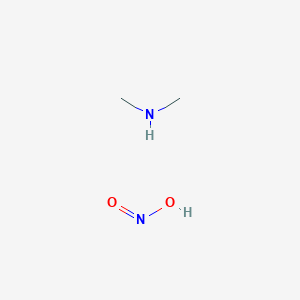

N-methylmethanamine;nitrous acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methylmethanamine: is a reactive molecular substance containing a methyl group attached to an imine. It can be written as CH₃N=CH₂. This compound is formed naturally in the Earth’s atmosphere by the oxidation of dimethylamine and trimethylamine, both of which are produced by animals or burning . Nitrous acid (HNO₂) is a weak and unstable acid that is typically prepared in situ for reactions. It is known for its role in the diazotization of amines and other organic reactions .

準備方法

N-methylmethanamine: can be synthesized through several methods:

From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.

From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.

Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .

化学反応の分析

N-methylmethanamine: undergoes several types of reactions:

Oxidation: It can be oxidized in the atmosphere, forming various products.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:

Primary Amines: React with nitrous acid to produce nitrogen gas.

Secondary Amines: Form an insoluble oil (N-nitrosamine).

Tertiary Amines: Form a clear solution (ammonium salt formation).

科学的研究の応用

N-methylmethanamine: and its derivatives are used in various fields:

Chemistry: As intermediates in organic synthesis and in the production of other chemicals.

Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.

Industry: Used in the production of dyes, pesticides, and surfactants.

Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .

作用機序

類似化合物との比較

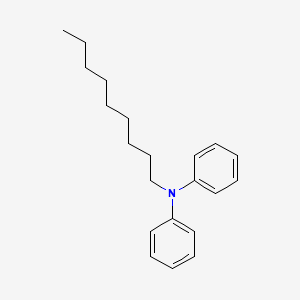

N-methylmethanamine: can be compared with similar compounds such as:

Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.

Methanimine: An imine without the methyl group.

Ethanimine: Another imine with an ethyl group instead of a methyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

特性

CAS番号 |

20591-03-1 |

|---|---|

分子式 |

C2H8N2O2 |

分子量 |

92.10 g/mol |

IUPAC名 |

N-methylmethanamine;nitrous acid |

InChI |

InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |

InChIキー |

TYORYGSZBZPZLR-UHFFFAOYSA-N |

正規SMILES |

CNC.N(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)